N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
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Overview
Description
N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a base.
Acetylation: The acetyl group can be introduced at the 1-position using acetic anhydride or acetyl chloride in the presence of a base.
N-Phenylacetamide Formation: The final step involves the reaction of the intermediate with phenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atom.
Reduction: Reduction reactions can occur at the carbonyl groups or the quinoline ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
N-(1-acetyl-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
17117-36-1 |
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Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(1-acetyl-6-chloro-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-11-20(23(15(3)25)17-7-5-4-6-8-17)18-12-16(21)9-10-19(18)22(13)14(2)24/h4-10,12-13,20H,11H2,1-3H3 |
InChI Key |
QBXGGISCYWWRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)Cl)N(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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